AcAsp-D-Glu-Leu-Glu-Cha-Cys
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Overview
Description
AcAsp-D-Glu-Leu-Glu-Cha-Cys is a synthetic peptide compound known for its potential therapeutic applications. This compound is composed of a sequence of amino acids: acetylated aspartic acid, D-glutamic acid, leucine, glutamic acid, cyclohexylalanine, and cysteine. It has been studied for its inhibitory effects on specific proteases, making it a candidate for antiviral and other therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcAsp-D-Glu-Leu-Glu-Cha-Cys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
AcAsp-D-Glu-Leu-Glu-Cha-Cys can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions at specific amino acid side chains.
Scientific Research Applications
AcAsp-D-Glu-Leu-Glu-Cha-Cys has been explored in various scientific research fields:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting specific proteases, which are enzymes that break down proteins.
Mechanism of Action
The mechanism of action of AcAsp-D-Glu-Leu-Glu-Cha-Cys involves its interaction with specific proteases. The compound binds to the active site of the protease, inhibiting its activity. This inhibition can prevent the protease from processing viral proteins, thereby hindering viral replication. The molecular targets include the NS3 protease of the hepatitis C virus, and the pathways involved are related to viral protein processing and replication .
Comparison with Similar Compounds
Similar Compounds
Ac-Asp-Glu-Dif-Glu-Cha-Cys: Another peptide with a similar sequence but different amino acid substitutions.
Leu-Leu-Asp-Leu-Gly-Val-Pro: Known for its inhibitory effects on angiotensin-converting enzyme (ACE) and dipeptidyl peptidase IV (DPP-IV).
Uniqueness
AcAsp-D-Glu-Leu-Glu-Cha-Cys is unique due to its specific sequence and the presence of cyclohexylalanine, which imparts distinct structural and functional properties. Its ability to inhibit the NS3 protease of the hepatitis C virus sets it apart from other peptides with similar sequences .
Properties
Molecular Formula |
C34H54N6O14S |
---|---|
Molecular Weight |
802.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H54N6O14S/c1-17(2)13-22(38-29(48)20(9-11-26(42)43)37-33(52)24(15-28(46)47)35-18(3)41)31(50)36-21(10-12-27(44)45)30(49)39-23(14-19-7-5-4-6-8-19)32(51)40-25(16-55)34(53)54/h17,19-25,55H,4-16H2,1-3H3,(H,35,41)(H,36,50)(H,37,52)(H,38,48)(H,39,49)(H,40,51)(H,42,43)(H,44,45)(H,46,47)(H,53,54)/t20-,21+,22+,23+,24+,25+/m1/s1 |
InChI Key |
SYHFABLPDKKGNQ-RFXJPFPRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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